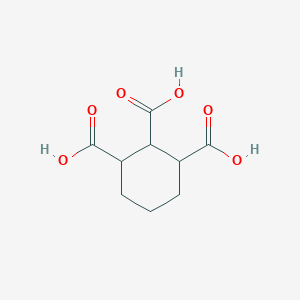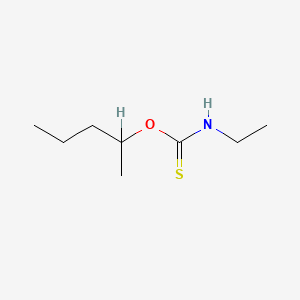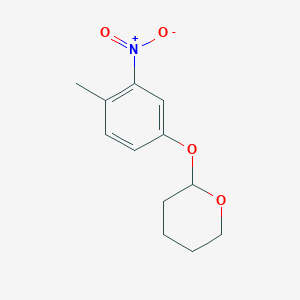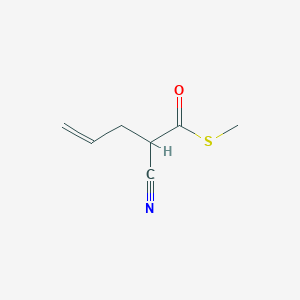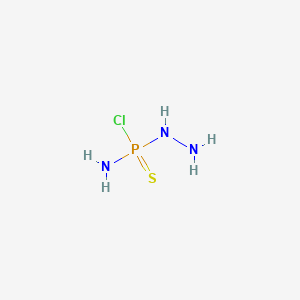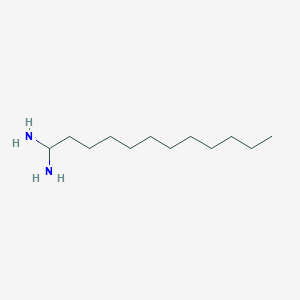
Dodecane-1,1-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecane-1,1-diamine, also known as 1,12-dodecanediamine, is an organic compound with the molecular formula C₁₂H₂₈N₂. It is a linear aliphatic diamine, meaning it contains two amino groups (-NH₂) attached to a twelve-carbon alkane chain. This compound is used in various industrial applications, particularly in the synthesis of polymers and as a building block for other chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecane-1,1-diamine can be synthesized through several methods. One common method involves the hydrogenation of dodecanedinitrile in the presence of a catalyst such as Raney nickel. The reaction typically occurs under high pressure and temperature conditions to ensure complete conversion of the nitrile groups to amine groups .
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions allows for efficient production. Additionally, the purification of the final product is achieved through distillation and crystallization techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Dodecane-1,1-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dodecanedioic acid.
Reduction: It can be reduced to form dodecane.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd) or nickel (Ni) is used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Dodecanedioic acid.
Reduction: Dodecane.
Substitution: Various substituted dodecanediamine derivatives.
Scientific Research Applications
Dodecane-1,1-diamine has several applications in scientific research:
Polymer Synthesis: It is used as a monomer in the production of polyamides and other polymers.
Medicinal Chemistry: The compound serves as a building block for the synthesis of pharmaceutical intermediates.
Material Science: It is used in the preparation of nanosponges and other advanced materials for drug delivery and environmental applications.
Mechanism of Action
The mechanism of action of dodecane-1,1-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and ionic interactions with other molecules, facilitating its incorporation into polymers and other materials. Additionally, the compound can undergo chemical modifications to introduce functional groups that enhance its reactivity and application potential .
Comparison with Similar Compounds
Similar Compounds
Hexane-1,6-diamine: A shorter chain diamine with similar reactivity but different physical properties.
Octane-1,8-diamine: An intermediate chain length diamine with applications in polymer synthesis.
Decane-1,10-diamine: Another intermediate chain length diamine used in various industrial applications.
Uniqueness
Dodecane-1,1-diamine is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter chain diamines. This makes it particularly useful in applications requiring longer chain lengths, such as the synthesis of specific polymers and advanced materials .
Properties
CAS No. |
129825-84-9 |
|---|---|
Molecular Formula |
C12H28N2 |
Molecular Weight |
200.36 g/mol |
IUPAC Name |
dodecane-1,1-diamine |
InChI |
InChI=1S/C12H28N2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h12H,2-11,13-14H2,1H3 |
InChI Key |
JMLPVHXESHXUSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(2,4,6-Trimethyl-1,3-phenylene)bis(methyleneazanediyl)]di(ethan-1-ol)](/img/structure/B14284885.png)

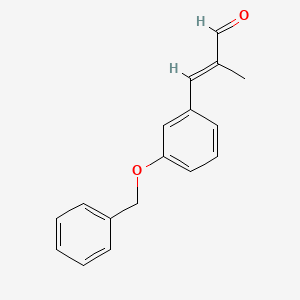

![2-Methyl-1-[3-(1-methyl-4-propanoylpiperidin-4-yl)phenyl]propyl carbonate](/img/structure/B14284896.png)
